Hedyosumin A Hedyosumin A Hedyosumin A is a natural product found in Hedyosmum orientale with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1950048
InChI: InChI=1S/C15H16O4/c1-7-9-5-15-8(2)13(17)18-12(15)6-14(3,19-15)10(9)4-11(7)16/h10,12H,2,4-6H2,1,3H3/t10-,12+,14-,15+/m1/s1
SMILES:
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

Hedyosumin A

CAS No.:

Cat. No.: VC1950048

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Hedyosumin A -

Specification

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name (1S,7R,8R,10S)-4,8-dimethyl-13-methylidene-11,14-dioxatetracyclo[6.5.1.01,10.03,7]tetradec-3-ene-5,12-dione
Standard InChI InChI=1S/C15H16O4/c1-7-9-5-15-8(2)13(17)18-12(15)6-14(3,19-15)10(9)4-11(7)16/h10,12H,2,4-6H2,1,3H3/t10-,12+,14-,15+/m1/s1
Standard InChI Key KVLVLVUFTOCODT-BQPHKTIFSA-N
Isomeric SMILES CC1=C2C[C@]34[C@H](C[C@]([C@@H]2CC1=O)(O3)C)OC(=O)C4=C
Canonical SMILES CC1=C2CC34C(CC(C2CC1=O)(O3)C)OC(=O)C4=C

Introduction

Chemical Structure and Properties

Hedyosumin A is a guaiane-type sesquiterpenoid with the molecular formula C₁₅H₁₆O₄ and a molecular weight of 260.28 g/mol . Its IUPAC name is (1S,7R,8R,10S)-4,8-dimethyl-13-methylidene-11,14-dioxatetracyclo[6.5.1.0¹'¹⁰.0³'⁷]tetradec-3-ene-5,12-dione . The compound features a unique tetracyclic skeleton characterized by a 11,14-dioxatetracyclo system with specific stereochemistry at positions 1, 7, 8, and 10 .

Physical and Chemical Properties

The physical and chemical properties of Hedyosumin A have been well-documented through various analytical techniques, as outlined in the following table:

PropertyValueReference
Molecular FormulaC₁₅H₁₆O₄
Molecular Weight260.28 g/mol
Exact Mass260.10485899 Da
XLogP3-AA0.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count0
InChI KeyKVLVLVUFTOCODT-BQPHKTIFSA-N

Structurally, Hedyosumin A contains a distinctive lactone moiety and a methylene group at position 13, contributing to its reactivity and participation in biosynthetic processes that produce more complex natural products .

Isolation and Natural Occurrence

Source and Isolation

Hedyosumin A was originally isolated from the aerial parts of Hedyosmum orientale, a plant belonging to the Chloranthaceae family . The isolation was reported along with four other guaiane-type sesquiterpenoids, collectively named hedyosumins A−E (1−5) . The isolation process typically involved various chromatographic techniques followed by structure elucidation using spectroscopic methods .

Related Compounds in Hedyosmum orientale

Hedyosmum orientale has proven to be a rich source of structurally diverse sesquiterpenoids. In addition to Hedyosumin A, researchers have isolated and characterized multiple related compounds:

  • Hedyosumins B, C, D, and E (structurally related guaiane-type sesquiterpenoids)

  • Hedyorienoids A and B (sesquiterpenoid dimers)

  • Orientanoids A–C (sesterterpenoids derived biosynthetically from Hedyosumin A)

  • Chloranthalactone A (a coexisting monomer involved in dimer formation)

These compounds collectively represent a diverse array of terpenoid structures from a single plant species, highlighting the rich chemical diversity of Hedyosmum orientale .

Biosynthetic Relationships

Role in Biosynthetic Pathways

Hedyosumin A serves as a crucial biosynthetic precursor for more complex terpenoids found in Hedyosmum orientale . Research has demonstrated its participation in multiple biosynthetic pathways:

Formation of Sesquiterpenoid Dimers

Hedyosumin A functions as a key precursor in the biosynthesis of sesquiterpenoid dimers, particularly Hedyorienoids A and B . Hedyorienoid A represents an unprecedented heterodimer formed between Hedyosumin A and Chloranthalactone A through an unusual 1,3-dioxolane ring formation . Hedyorienoid B demonstrates a different dimerization pattern involving two guaiane-type sesquiterpenoids .

Formation of Sesterterpenoids

Recent research has elucidated the role of Hedyosumin A in the biosynthesis of novel sesterterpenoids called orientanoids . These compounds are formed through an intermolecular Diels-Alder reaction between Hedyosumin A and a monoterpenoid, followed by further transformations .

Proposed Biosynthetic Pathways

Biosynthetic pathways for compounds derived from Hedyosumin A have been proposed based on the co-isolation of precursors and intermediates . For the orientanoids, the proposed pathway involves:

  • An intermolecular Diels-Alder reaction between Hedyosumin A and a monoterpenoid

  • Sequential singlet oxygen ene reaction

  • Dehydration processes

These proposed pathways have been supported through bioinspired total syntheses, which successfully mimicked the natural biosynthetic routes .

Chemical Synthesis

Total Synthesis

The complex tetracyclic structure of Hedyosumin A has made it an attractive target for total synthesis. The first asymmetric total synthesis was accomplished in 13-14 steps from simple starting materials .

Biological Activities

NF-κB Inhibitory Activity

Hedyosumin A and some of its derivatives have demonstrated significant biological activities. Particularly, Hedyorienoid B and Chloranthalactone A (both related to Hedyosumin A) showed significant NF-κB inhibitory activity . This suggests potential anti-inflammatory and immunomodulatory roles for these compounds.

Anticancer Properties

The derivatives of Hedyosumin A, particularly the orientanoids, have shown promising anticancer properties . Research has demonstrated that these compounds can antagonize the protumoral and immunosuppressive functional phenotype of macrophages in vitro . The most potent compound, orientanoid A, inhibited protumoral M2-like macrophages and activated cytotoxic CD8+ T cells, thereby containing tumor growth in vivo .

Specifically, these compounds target tumor-associated macrophages (TAMs), which have emerged as important therapeutic targets in cancer therapy .

Current Research and Future Perspectives

Structure-Activity Relationships

Current research is focused on establishing structure-activity relationships for Hedyosumin A and its derivatives . This includes the development of synthetic analogs with enhanced biological activities and improved pharmacological properties.

Challenges and Opportunities

Despite the promising biological activities, several challenges remain in the development of Hedyosumin A and its derivatives as therapeutic agents:

  • Limited natural abundance necessitating efficient synthetic routes

  • Complex stereochemistry requiring stereoselective synthesis methods

  • Need for comprehensive pharmacokinetic and toxicological studies

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